Home > Products > Screening Compounds P54185 > 4-(Cyanomethyl)benzamide
4-(Cyanomethyl)benzamide - 114365-07-0

4-(Cyanomethyl)benzamide

Catalog Number: EVT-1175404
CAS Number: 114365-07-0
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives have garnered significant attention in the pharmaceutical and medical fields due to their diverse biological activities and potential therapeutic applications. The compound 4-(Cyanomethyl)benzamide, a member of this class, serves as a versatile precursor for synthesizing various heterocyclic compounds with potential applications ranging from antihypertensive and antiarrhythmic agents to melanoma imaging and treatment, as well as antiviral and anticancer drugs. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 4-(Cyanomethyl)benzamide derivatives across different fields, as reported in recent research studies.

Applications in Various Fields

Antihypertensive Agents

The synthesis of novel 4-(cyclic amido)-2H-1-benzopyran derivatives has led to the discovery of compounds with significant antihypertensive activity. These compounds, when administered orally, have shown to lower blood pressure in spontaneously hypertensive rats. The lactam ring size, heteroatoms presence, and aromatic substitution pattern are critical factors influencing their activity1.

Antiarrhythmic Agents

A series of 4-[(methylsulfonyl)amino]benzamides have demonstrated potent Class III antiarrhythmic activity without affecting conduction. These compounds have shown efficacy in increasing the ventricular fibrillation threshold and restoring sinus rhythm in anesthetized dogs, making them promising candidates for treating arrhythmias2.

Melanoma Imaging and Therapy

Benzamide derivatives have been utilized for imaging melanoma and melanoma metastases due to their high tumor uptake. Radioiodinated benzamides, in particular, have shown clinical application as imaging agents. Additionally, benzamides conjugated with alkylating cytostatics have been synthesized for targeted drug delivery in melanoma therapy, showing enhanced toxicity against melanoma cells compared to standard treatments36.

Antiviral Agents

The design and synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives have yielded novel anti-influenza agents. These compounds have demonstrated significant activity against various influenza virus strains, with one compound, G07, showing potent interaction with the ribonucleoprotein and inhibiting the PA-PB1 subunit of RNA polymerase, which is essential for viral replication4.

Anticancer Agents

Benzamides have also been explored as anticancer agents, with certain derivatives showing inhibition of HDAC1, induction of histone hyperacetylation, upregulation of tumor suppressor genes, and inhibition of cancer cell proliferation. These compounds have been active in human tumor xenograft models, indicating their potential in cancer therapy9.

Insecticidal Activity

The synthesis of novel heterocyclic compounds with a 1,3,4-thiadiazole moiety has led to the discovery of compounds with significant insecticidal activity against the cotton leaf worm. These findings suggest the potential of benzamide derivatives in developing new insecticides10.

4-(Cyanomethyl)-2-ethoxybenzoic acid (Impurity 8)

  • Compound Description: This compound is identified as Impurity 8 in the synthesis of the anti-diabetic drug Repaglinide. It is present in trace amounts (0.05-0.10%) within Repaglinide bulk drug batches. []
  • Relevance: This compound shares a similar core structure with 4-(Cyanomethyl)benzamide, with an ethoxy group at the ortho position and a carboxylic acid replacing the amide group. []

4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 9)

  • Compound Description: This compound, identified as Impurity 9, emerges during Repaglinide synthesis and exists as a minor impurity (below 0.1%) in the final drug substance. []
  • Relevance: Impurity 9 exhibits structural similarity to 4-(Cyanomethyl)benzamide, featuring an ethoxy substituent at the ortho position and a complex alkyl-aryl amide group replacing the simple amide of the target compound. []

4-(2-Amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 10)

  • Compound Description: This compound is characterized as Impurity 10 in the production of Repaglinide, constituting less than 0.1% of the final product. []
  • Relevance: This impurity shares the core structure of 4-(Cyanomethyl)benzamide with modifications. It includes an ethoxy group at the ortho position and a complex alkyl-aryl amide substitution replacing the target compound's amide. Notably, the cyanomethyl group of 4-(Cyanomethyl)benzamide is replaced with a 2-amino-2-oxoethyl moiety in Impurity 10. []

2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid (Impurity 11)

  • Compound Description: Referred to as Impurity 11, this compound is a minor by-product (below 0.1%) found in synthesized Repaglinide. Its structure has been confirmed through single-crystal X-ray diffraction. []
  • Relevance: This impurity bears a close resemblance to 4-(Cyanomethyl)benzamide but lacks the cyano group. Structural similarities include the ethoxy group at the ortho position and the presence of a complex alkyl-aryl amide group replacing the target compound's simple amide. Additionally, Impurity 11 features an acetic acid moiety at the para position. []

4-(Cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide (Impurity 13)

  • Compound Description: This compound, termed Impurity 13, arises during the synthesis of Repaglinide, representing a minor component (below 0.1%) of the final product. []
  • Relevance: Impurity 13 is structurally analogous to 4-(Cyanomethyl)benzamide, sharing the key cyanomethyl group at the para position. It differs by the presence of an ethoxy substituent at the ortho position and a cyclohexyl group replacing the amide hydrogen of the target compound. []

2-(4-(Cyclohexylcarbamoyl)-3-ethoxyphenyl)acetic acid (Impurity 14)

  • Compound Description: Classified as Impurity 14, this compound is a minor impurity (below 0.1%) identified in the synthesis of the anti-diabetic drug Repaglinide. []
  • Relevance: Although lacking the cyano group, Impurity 14 demonstrates structural similarities to 4-(Cyanomethyl)benzamide. Both compounds share an ethoxy substituent at the ortho position. Impurity 14 features a cyclohexyl amide group at the para position and an acetic acid moiety replacing the cyanomethyl group of the target compound. []

N-Cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide (Impurity 16)

  • Compound Description: This compound, designated as Impurity 16, constitutes a minor impurity (below 0.1%) observed in synthesized Repaglinide. []
  • Relevance: While lacking the cyano group, Impurity 16 shows structural resemblance to 4-(Cyanomethyl)benzamide. Similarities include the ethoxy group at the ortho position and a cyclohexyl amide group in Impurity 16 replacing the simple amide in the target compound. Further, a 2-(cyclohexylamino)-2-oxoethyl moiety replaces the cyanomethyl group of 4-(Cyanomethyl)benzamide. []

4-(Cyanomethyl)phenyl isobutyrate (CPB)

  • Compound Description: CPB serves as a small-molecule analogue to linear Poly(4-(cyanomethyl)phenyl methacrylate)s (PCPMAs). Unlike its polymeric counterparts, CPB exhibits aggregation-caused quenching (ACQ) behavior, meaning its fluorescence diminishes upon aggregation. []
  • Relevance: CPB and 4-(Cyanomethyl)benzamide belong to the same chemical class, sharing the 4-(cyanomethyl)phenyl core structure. They are distinguished by the functional group at the benzylic position: an isobutyrate ester in CPB and an amide in 4-(Cyanomethyl)benzamide. []

Linear and Hyperbranched Poly(4-(cyanomethyl)phenyl methacrylate)s (PCPMAs)

  • Compound Description: PCPMAs are polymers synthesized via atom transfer radical polymerization (ATRP). They exhibit weak aggregation-induced emission (AIE) properties, where fluorescence intensifies upon aggregation. Notably, hyperbranched PCPMAs display significantly stronger fluorescence and more pronounced AIE characteristics compared to their linear counterparts and the small-molecule analogue CPB. []
Overview

4-(Cyanomethyl)benzamide is a chemical compound classified as a benzamide derivative, characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is notable for its white crystalline solid form and solubility in organic solvents, which has led to increased interest in its potential therapeutic and industrial applications. It is identified by the chemical formula C9H10N2OC_9H_{10}N_2O and has the CAS number 114365-07-0 .

Source and Classification

4-(Cyanomethyl)benzamide falls under the broader category of amides, which are organic compounds derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The cyanomethyl group introduces unique reactivity patterns, making this compound of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Cyanomethyl)benzamide can be achieved through several methods:

  1. Nitrilase-Mediated Hydrolysis: This method involves creating a precursor, 4-(cyanomethyl)azetidin-2-one, which is then selectively hydrolyzed using nitrilase enzymes. This approach is advantageous due to its specificity, minimizing side reactions with other functional groups.
  2. Modification of Existing Benzamides: Existing benzamide derivatives can be modified to introduce the cyanomethyl group through alkylation or substitution reactions. This method allows for greater flexibility in synthesizing various derivatives .
  3. Catalytic Methods: Recent advancements have shown that using water-exchangeable polymeric acids can enhance the efficiency of reactions leading to 4-(Cyanomethyl)benzamide, achieving yields up to 94% under optimized conditions .

Industrial Production

For large-scale production, industrial methods typically employ the aforementioned synthetic routes, focusing on factors such as cost-effectiveness, yield optimization, and purity requirements.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(Cyanomethyl)benzamide features a benzene ring attached to an amide functional group, with a cyanomethyl substituent. The dihedral angles between the amide group and the benzene ring are approximately 21.86 degrees, while the angle between the benzene ring and the cyanomethyl group is about 53.13 degrees .

Key structural data includes:

  • Molecular formula: C9H10N2OC_9H_{10}N_2O
  • Molecular weight: 162.19 g/mol
  • Melting point: Greater than 300 °C .
Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)benzamide can undergo various chemical reactions:

  1. Hydrolysis of the Nitrile Group: This reaction can yield 4-(carboxymethyl)benzamide through either chemical or enzymatic hydrolysis using acids or nitrilase enzymes .
  2. Reactions with the Amide Group: The amide functionality allows for alkylation, acylation, or reduction reactions, facilitating further derivatization.
  3. Cyclization Reactions: The cyanomethyl group can participate in cyclization with other functional groups, leading to heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

  • Hydrolysis: Acids or bases for chemical hydrolysis; nitrilase enzymes for enzymatic hydrolysis.
  • Alkylation and Acylation: Alkyl halides and acyl chlorides are commonly used.
  • Cyclization: Various catalysts are employed depending on the desired product.
Mechanism of Action

Process and Data

The mechanism of action for 4-(Cyanomethyl)benzamide involves its interaction with biological targets due to its structural similarity to naturally occurring nucleotides. Benzamide derivatives have been shown to affect multiple biochemical pathways, which contributes to their pharmacological effects.

In proteomics research, this compound acts as a specialty product that facilitates enzyme-catalyzed reactions, particularly those involving nitrilase enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents
  • Melting point: >300 °C

Chemical Properties

  • Reactivity: Undergoes hydrolysis, alkylation, acylation, and cyclization.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analytical data includes spectroscopic information such as Nuclear Magnetic Resonance (NMR) spectra which confirm structural integrity post-synthesis .

Applications

4-(Cyanomethyl)benzamide has diverse applications across several scientific fields:

  1. Chemistry: Serves as a precursor for synthesizing various heterocyclic compounds critical in developing new materials and chemical processes.
  2. Biology: Utilized in enzyme-catalyzed reaction studies, particularly those involving nitrilase enzymes.
  3. Medicine: Investigated for potential therapeutic applications including antihypertensive agents, antiviral drugs, and anticancer therapies.
  4. Industry: Employed in producing specialty chemicals and as a building block in organic synthesis processes .

This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its significance in advancing scientific knowledge and technology.

Properties

CAS Number

114365-07-0

Product Name

4-(Cyanomethyl)benzamide

IUPAC Name

4-(cyanomethyl)benzamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)

InChI Key

KBUKNUOQYOMHHU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)C(=O)N

Synonyms

Benzamide, 4-(cyanomethyl)- (9CI)

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.